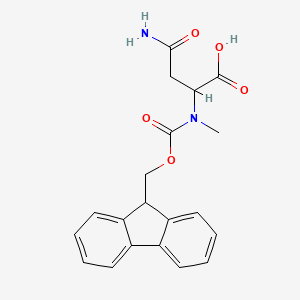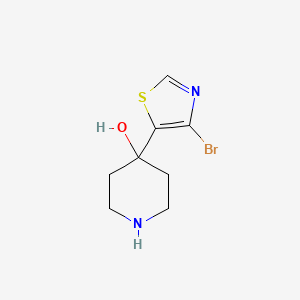
4-(4-ブロモ-1,3-チアゾール-5-イル)ピペリジン-4-オール
概要
説明
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol is a chemical compound with the molecular formula C₈H₁₁BrN₂OS and a molecular weight of 263.15 g/mol This compound features a piperidine ring substituted with a bromo-thiazole moiety and a hydroxyl group
科学的研究の応用
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds containing thiazole and piperidine moieties have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Without specific information on “4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol”, it’s difficult to provide an accurate mode of action. Many drugs work by binding to their target and modulating its activity, which can lead to changes in the biochemical pathways within the cell .
Biochemical Pathways
The exact biochemical pathways affected by “4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol” are unknown. Depending on its target, it could potentially influence a variety of cellular processes .
Pharmacokinetics
These properties can greatly influence a drug’s bioavailability and overall effectiveness .
Result of Action
Without specific studies on “4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol”, it’s difficult to predict the exact molecular and cellular effects of this compound. The ultimate effect of any drug is typically a result of its interaction with its target and the subsequent changes in cellular processes .
Action Environment
The action, efficacy, and stability of “4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol” could potentially be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. Without specific information, it’s difficult to provide a detailed discussion .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions.
Bromination: The thiazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate precursors.
Coupling Reaction: The bromo-thiazole moiety is coupled with the piperidine ring, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
化学反応の分析
Types of Reactions
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromo group can be reduced to form a hydrogen-substituted thiazole.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Formation of 4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-one.
Reduction: Formation of 4-(1,3-thiazol-5-yl)piperidin-4-ol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
4-(5-Bromo-1,3-thiazol-2-yl)piperidin-4-ol: Similar structure but with a different bromination position on the thiazole ring.
4-(4-Chloro-1,3-thiazol-5-yl)piperidin-4-ol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
4-(4-Bromo-1,3-thiazol-5-yl)piperidin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromo-thiazole moiety and the hydroxyl group on the piperidine ring provides distinct properties compared to other similar compounds .
特性
IUPAC Name |
4-(4-bromo-1,3-thiazol-5-yl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2OS/c9-7-6(13-5-11-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUMLKMCSCHUMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=C(N=CS2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



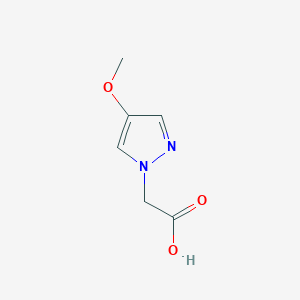



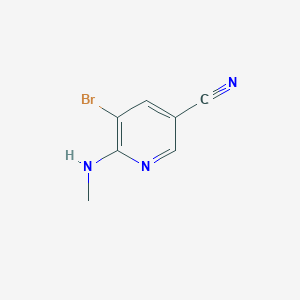



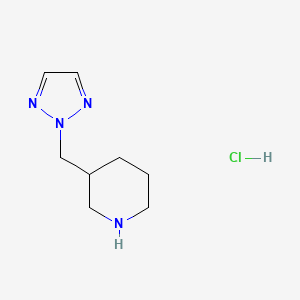
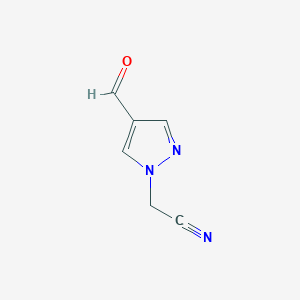
![3-(1-aminopropan-2-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1450504.png)

